molecular formula C7H5N3O2 B1394257 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 932702-11-9

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B1394257
CAS No.: 932702-11-9
M. Wt: 163.13 g/mol
InChI Key: JEFULTKTESMWLS-UHFFFAOYSA-N
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Description

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been shown to have a close resemblance with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Mode of Action

It’s known that the pyrazolo[3,4-b]pyridine family of compounds can present two isomeric structures , which may influence their interaction with targets.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cell proliferation. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as increased apoptosis or reduced cell proliferation. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, the compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins involved in these pathways . These interactions can lead to changes in downstream signaling events, ultimately affecting cellular behavior and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to degradation and reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate target pathways . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites and energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it can interact with different biomolecules within these compartments. For example, nuclear localization can enable this compound to modulate gene expression by interacting with transcription factors .

Preparation Methods

The synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of substituted pyridines with hydrazines, followed by oxidation and carboxylation. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazolopyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazolopyridine ring .

Scientific Research Applications

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern, which can affect its chemical reactivity and biological activity.

    1H-pyrazolo[4,3-b]pyridine: Similar to the previous compound, but with variations in the position of the nitrogen atoms, leading to different properties.

    1H-pyrazolo[3,4-c]pyridine: Another isomer with distinct chemical and biological characteristics.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFULTKTESMWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677325
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-11-9
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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